Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can be synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click chemistry" method. This synthetic approach allows for the formation of triazole rings through the reaction of azides and terminal alkynes.
The molecular structure of methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate features a piperidine ring attached to a triazole moiety at one end and a carboxylate group at the other.
This structural arrangement contributes to its potential biological activity due to possible interactions with biological targets.
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions typical of triazole compounds:
The stability of this compound in different environments (e.g., pH levels) is crucial for its application in biological systems.
The mechanism of action for methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that triazoles can act as inhibitors for various enzymes due to their ability to mimic substrate structures or interact with active sites through hydrogen bonding and hydrophobic interactions .
Relevant data includes melting point and boiling point values which are essential for practical applications in synthesis and formulation.
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has potential applications in:
The 1,2,3-triazole ring has become a cornerstone of rational drug design due to its exceptional physicochemical properties and bioisosteric versatility. As a stable five-membered heterocycle containing three nitrogen atoms, it exhibits strong dipole moments (~5 Debye), enabling robust dipole-dipole interactions and hydrogen bonding with biological targets. Its aromatic character confers metabolic stability against oxidative degradation and hydrolysis under physiological conditions, addressing a key limitation of many bioactive molecules [9]. Crucially, the triazole ring serves as a bioisostere for diverse functional groups: the 1,4-disubstituted variant mimics amide bonds (trans-configuration), while the 1,5-disubstituted form resembles cis-amide bonds or ester groups. This mimicry allows medicinal chemists to modify peptidic structures without compromising bioavailability [2] [9].
The synthetic accessibility of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid generation of chemical libraries. This "click chemistry" approach provides near-perfect regioselectivity (1,4-disubstituted products) under mild conditions, facilitating the construction of hybrid molecules for structure-activity relationship studies. Recent applications span anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with over 50 clinical candidates incorporating this motif. The triazole's ability to engage in π-π stacking within hydrophobic enzyme pockets and its participation in metabolic pathways as a stable linker further underpin its dominance in scaffold design [2] [6] [9].
Piperidine-triazole hybrids represent a strategic fusion of two privileged pharmacophores with complementary biological properties. The piperidine ring, a saturated six-membered heterocycle, introduces a basic nitrogen atom (pKa ~11) that can be protonated under physiological conditions. This enhances water solubility through salt formation and facilitates membrane penetration via ion-pair transport. When integrated with 1,2,3-triazoles, these hybrids exhibit enhanced binding to targets requiring both hydrogen bond acceptance (triazole) and cationic interactions (protonated piperidine) [3] [8].
Table 1: Advantages of Piperidine-Triazole Hybrid Architectures
Pharmacophoric Element | Key Contributions | Impact on Drug Properties |
---|---|---|
Piperidine Ring | • Basic nitrogen for salt formation • Conformational rigidity • Steric bulk for van der Waals contacts | • Enhanced solubility • Improved target engagement • Reduced rotational entropy |
1,2,3-Triazole Ring | • Dipole moment (5D) for H-bonding • Metabolic stability • Bioisosteric versatility | • Resistance to enzymatic degradation • Tunable mimicry of amide bonds • Robustness under acid/base conditions |
Hybrid Linkage | • Spatial separation of pharmacophores • Defined vector orientation | • Optimal binding geometry • Reduced steric clashes |
Notably, the piperidine's chair conformation positions substituents equatorially or axially, enabling precise three-dimensional display of the triazole moiety to biological targets. This geometric control is exploited in kinase inhibitors, G-protein-coupled receptor modulators, and epigenetic regulators. Recent studies demonstrate exceptional cytotoxicity in piperidine-triazole hybrids against diverse cancer cell lines, with IC₅₀ values reaching 3.8 μM in BRET assays targeting Bcl-xL/PUMA interactions—a key apoptosis pathway [3].
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1229516-76-0 freebase; 1461715-06-9 hydrochloride) emerged as a structurally optimized scaffold following decades of incremental triazole pharmacophore development. Its molecular architecture (C₉H₁₄N₄O₂, MW 210.23) strategically combines three critical elements: (1) the N1-piperidinyl group enabling tertiary amine formation, (2) the carboxylate ester at C4 serving as a synthetic handle for derivatization, and (3) the triazole core providing metabolic stability [5] [8].
Table 2: Synthetic Evolution of Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate
Synthetic Approach | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Azidopiperidine + Methyl propiolate, CuSO₄/NaAsc, tBuOH:H₂O, RT | 75–92 | • High regioselectivity (1,4-isomer) • Ambient temperature • Aqueous conditions |
Solid-Phase Synthesis | Piperidine resin + Azidoacetates, Cu(I) catalyst, DMF | 60–78 | • Facile purification • Library generation |
Ruthenium-Catalyzed Cycloaddition | RuCp*Cl(PPh₃)₂, Toluene, 80°C | 40–55 | • Access to 1,5-regioisomers |
The compound's genesis lies in pharmacophore hybridization strategies popularized post-2010, where ester-functionalized triazoles were identified as potent bromodomain inhibitors (e.g., DW34 with Kd = 6.4 nM for BRD4 D1) and pregnane X receptor (PXR) antagonists (e.g., SJPYT-306 with IC₅₀ = low nM). The methyl ester group proved crucial, serving as: (1) a hydrogen bond acceptor, (2) a precursor for amide coupling to generate prodrugs, and (3) a polarity modulator adjusting log P values. Modifications at the piperidine nitrogen—ranging from hydrogen to aryl sulfonyl groups—generated derivatives with up to 100-fold potency differences in PXR binding assays, highlighting the scaffold's versatility [4] [6].
Table 3: Notable Hybrid Compounds Derived from Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate
Hybrid Structure | Biological Target | Activity Profile | Reference |
---|---|---|---|
3-Aryl isoxazole conjugates | Bcl-xL/PUMA interaction | IC₅₀ = 3.8 μM (BRET assay) | [3] |
Triazole-carboxamides | Pregnane X Receptor (PXR) | IC₅₀ = low nM (binding & cellular) | [4] |
4-Methyl-triazole mimics | BRD4 Bromodomain | Kd = 12–6.4 nM (BRD4 D1) | [6] |
Quinoline-triazole hybrids | Multi-cancer cell lines | GI₅₀ = 0.17–1.86 μM | [7] |
The scaffold's rise was accelerated by its dual functionality: the piperidine nitrogen anchors target binding through charge-assisted hydrogen bonding, while the ester permits late-stage diversification via hydrolysis or aminolysis. Molecular modeling confirms the protonated piperidine forms salt bridges with Asp/Asp residues in enzymes, and the triazole engages in π-stacking with Phe/Tyr residues. These features established methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate as a privileged template for anticancer, anti-inflammatory, and epigenetic drug development [3] [4] [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5